molecular formula C13H12N4O2S2 B2935691 N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 881444-84-4

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2935691
CAS No.: 881444-84-4
M. Wt: 320.39
InChI Key: NWNWNPGONGQNKI-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H12N4O2S2 and its molecular weight is 320.39. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Several studies have focused on the synthesis and evaluation of thiadiazole and benzothiazole derivatives for anticancer activity. For instance, novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups have been synthesized and evaluated against a panel of human cancer cell lines, showing promising anticancer activity with some compounds exhibiting GI50 values comparable to the standard drug Adriamycin (Tiwari et al., 2017). Another study synthesized benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, which demonstrated significant cytotoxicity against three cancer cell lines (Nam et al., 2010).

Antimicrobial Properties

Compounds related to benzothiazoles have been synthesized and evaluated for antimicrobial activities. A study on novel benzothiazole derivatives revealed moderate to good inhibition against various pathogenic bacterial and fungal strains (Gilani et al., 2011). Another investigation focused on the synthesis of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives, showing moderate to good antimicrobial properties (Patel et al., 2011).

Corrosion Inhibition

Research into the applications of benzothiazole derivatives extends to corrosion inhibition. A study on benzothiazole derivatives as corrosion inhibitors for carbon steel in an HCl solution found that these compounds offered significant protection, suggesting their potential in corrosion inhibition applications (Hu et al., 2016).

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S2/c1-3-19-8-4-5-9-10(6-8)20-13(14-9)15-12(18)11-7(2)16-17-21-11/h4-6H,3H2,1-2H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNWNPGONGQNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(N=NS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.